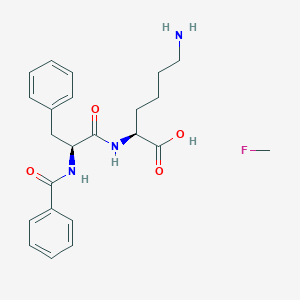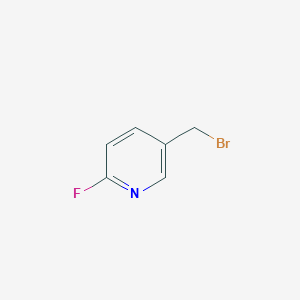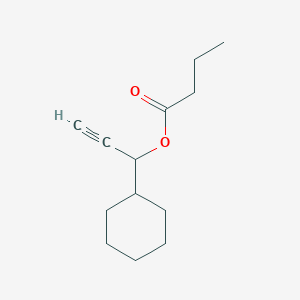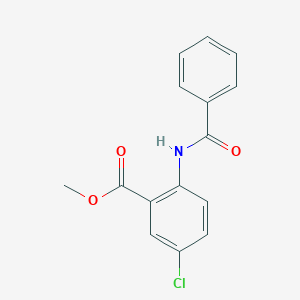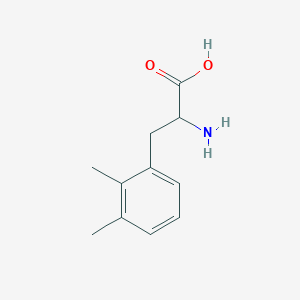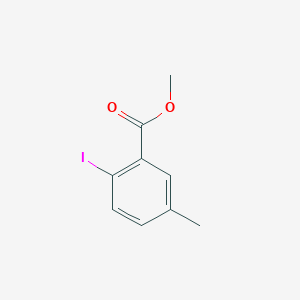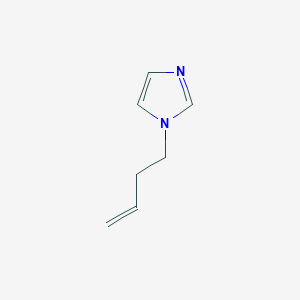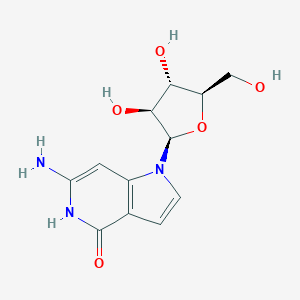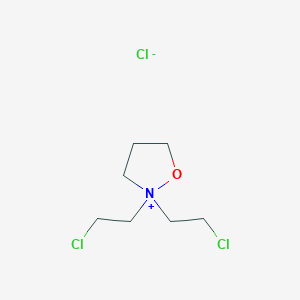
2,2-Bis(2-chloroethyl)isoxazolidinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2-chloroethyl)isoxazolidinium chloride, also known as isophosphamide mustard, is a chemical compound that belongs to the class of nitrogen mustard alkylating agents. It is a prodrug that is converted to an active form in the body, which then binds to DNA and causes damage to cancer cells. This compound has been extensively studied for its potential use in cancer treatment and research.
作用機序
The mechanism of action of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves the formation of DNA adducts. These adducts interfere with DNA replication and transcription, leading to DNA damage and cell death. This process is selective for cancer cells, as they have a higher rate of replication and are more susceptible to DNA damage.
生化学的および生理学的効果
2,2-Bis(2-chloroethyl)isoxazolidinium chloride has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, which leads to cell death. It can also cause changes in gene expression, which can affect cell growth and differentiation. Additionally, this compound can affect the immune system, leading to immunosuppression.
実験室実験の利点と制限
One advantage of using 2,2-Bis(2-chloroethyl)isoxazolidinium chloride in lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, this compound can also be toxic to normal cells, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on 2,2-Bis(2-chloroethyl)isoxazolidinium chloride. One area of interest is the development of new analogs that are more selective for cancer cells and less toxic to normal cells. Another area of research is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is ongoing research on the mechanism of action of this compound, which could lead to the development of new cancer therapies.
合成法
The synthesis of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves the reaction of isophosphoramide with hydrochloric acid. The resulting compound is then purified through recrystallization. This method has been widely used in the production of this compound for research and clinical purposes.
科学的研究の応用
2,2-Bis(2-chloroethyl)isoxazolidinium chloride has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancers, including lymphoma, leukemia, and breast cancer. This compound works by binding to DNA and causing damage to cancer cells, which then triggers apoptosis or cell death.
特性
CAS番号 |
101670-72-8 |
|---|---|
製品名 |
2,2-Bis(2-chloroethyl)isoxazolidinium chloride |
分子式 |
C7H14Cl3NO |
分子量 |
234.5 g/mol |
IUPAC名 |
2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H14Cl2NO.ClH/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1 |
InChIキー |
PTYOMFDLQDODMR-UHFFFAOYSA-M |
SMILES |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
正規SMILES |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
同義語 |
2,2-bis(2-chloroethyl)-1-oxa-2-azoniacyclopentane chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)

